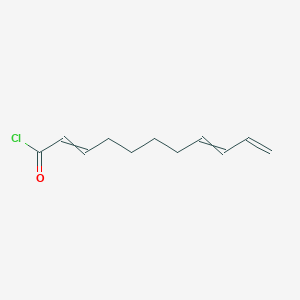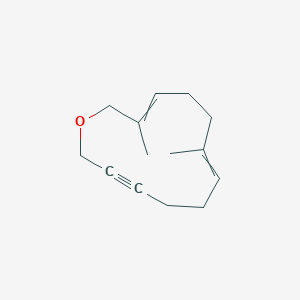
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is an organic compound characterized by a unique structure that includes a 13-membered ring with both double and triple bonds, as well as an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ring Structure: The initial step often involves the formation of the 13-membered ring. This can be achieved through cyclization reactions, where smaller molecular fragments are joined together under specific conditions.
Introduction of Double and Triple Bonds: The introduction of the double and triple bonds can be accomplished through various alkyne and alkene formation reactions. For example, the use of palladium-catalyzed coupling reactions can introduce these unsaturations.
Incorporation of the Oxygen Atom: The oxygen atom can be introduced through oxidation reactions, where an alcohol or ether group is formed within the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and reagents are often chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring structures and polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with a 12-membered ring and three double bonds.
Cyclotrideca-1,5,9-triene: Another related compound with a 13-membered ring and three double bonds.
Uniqueness
3,7-Dimethyl-1-oxacyclotrideca-3,7-dien-11-yne is unique due to the presence of both double and triple bonds within a 13-membered ring, as well as an oxygen atom. This combination of features makes it particularly versatile in chemical reactions and applications, distinguishing it from other cyclic compounds.
Eigenschaften
CAS-Nummer |
109585-68-4 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3,7-dimethyl-1-oxacyclotrideca-3,7-dien-11-yne |
InChI |
InChI=1S/C14H20O/c1-13-8-5-3-4-6-11-15-12-14(2)10-7-9-13/h8,10H,3,5,7,9,11-12H2,1-2H3 |
InChI-Schlüssel |
FLHKLQKUSCWVAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC#CCOCC(=CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


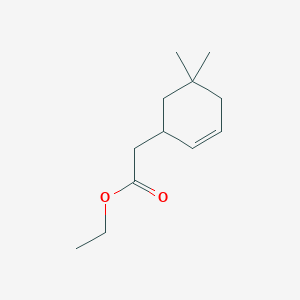

methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
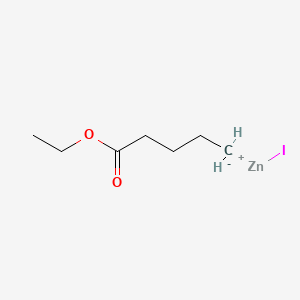
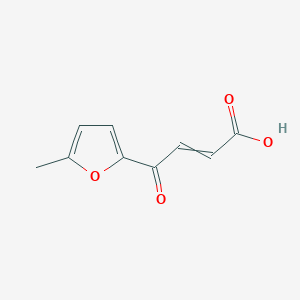
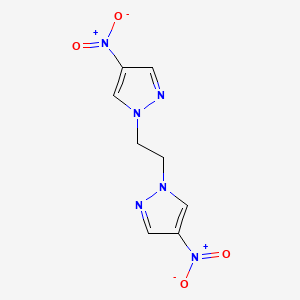

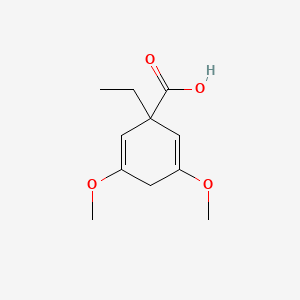
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

